2,5-Bis(trifluoromethyl)phenylboronic acid
Overview
Description
2,5-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2,5-Bis(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound plays a crucial role in the SM cross-coupling reaction. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling, and primary amino acid derivatives with anticonvulsant activity . It also participates in the formation of alkyl arylcarbamates via Cu-catalyzed coupling with potassium cyanate .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including those mentioned in the biochemical pathways section .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound’s stability suggests that it may be resistant to degradation in various environmental conditions .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and certain amino acids . This property allows them to modulate the activity of these biomolecules, influencing biochemical reactions .
Cellular Effects
The cellular effects of 2,5-Bis(trifluoromethyl)phenylboronic acid are currently unknown. Boronic acids are known to influence cell function by interacting with various cellular processes. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade easily .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Boronic acids can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)phenylboronic acid typically involves the reaction of 2,5-dibromo-1,3-bis(trifluoromethyl)benzene with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction proceeds through a borylation process, where the boron reagent is introduced to the aromatic ring. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters. The choice of solvents and catalysts may also be adjusted to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, although their electron-withdrawing nature makes the ring less reactive.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Common solvents include DMF, THF, and toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
2,5-Bis(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Medicine: Investigated for use in drug delivery systems and as enzyme inhibitors.
Industry: Used in the synthesis of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 2,4-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
2,5-Bis(trifluoromethyl)phenylboronic acid is unique due to the specific positioning of the trifluoromethyl groups, which influences its reactivity and stability. Compared to other trifluoromethyl-substituted boronic acids, it offers distinct advantages in certain coupling reactions due to its electronic and steric properties .
Properties
IUPAC Name |
[2,5-bis(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16)17/h1-3,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZMLRIREADJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381266 | |
Record name | 2,5-bis(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196083-18-8 | |
Record name | 2,5-bis(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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